6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid typically involves the reaction of 6-bromo-2-chloropyridine with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The carboxylic acid group can react with amines to form amides or with alcohols to form esters
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, bromine, and various nucleophiles. Reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while condensation reactions can produce amides or esters .
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Biological Research: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloropyridine: A precursor in the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid.
7-Bromo-[1,2,4]triazolo[1,5-A]pyridine: A similar compound with a different bromine position.
5-Bromo-3-pyridinecarboxaldehyde: Another brominated pyridine derivative.
Uniqueness
This compound is unique due to the presence of both a triazole and a pyridine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMYPFQROFUWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-36-5 |
Source
|
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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